Melting Point Elevation: Tetradecylcyclohexane is a Room-Temperature Solid, Unlike Liquid Shorter-Chain Homologues
Tetradecylcyclohexane exhibits a melting point of 24.01 °C, which is 38.36 °C higher than that of dodecylcyclohexane (C₁₂ side chain, mp −14.35 °C) and approximately 26 °C higher than that of decylcyclohexane (C₁₀ side chain, mp −2 °C) . This phase-transition temperature crosses the ambient threshold, meaning tetradecylcyclohexane is a solid at standard room temperature (20–22 °C) whereas both dodecylcyclohexane and decylcyclohexane remain free-flowing liquids under the same conditions [1]. The alternating odd-even effect on melting temperatures within the n-alkylcyclohexane series has been documented under high-pressure conditions up to 100 MPa, confirming that the C₁₄ homologue occupies a distinct thermal-stability position within the homologous series [2].
| Evidence Dimension | Melting point (normal atmospheric pressure) |
|---|---|
| Target Compound Data | 24.01 °C (tetradecylcyclohexane, C₁₄ alkyl chain) |
| Comparator Or Baseline | Dodecylcyclohexane (C₁₂): −14.35 °C; Decylcyclohexane (C₁₀): −2 °C |
| Quantified Difference | +38.36 °C vs dodecylcyclohexane; +26 °C vs decylcyclohexane |
| Conditions | Standard ambient pressure; data from ChemicalBook, AKSci, and catorm.com supplier specifications |
Why This Matters
The solid versus liquid physical state at ambient temperature directly dictates storage conditions, handling protocols, and formulation mixing behaviour—making tetradecylcyclohexane unsuitable as a drop-in replacement for liquid shorter-chain homologues in low-temperature applications, but advantageous where solid-phase handling or latent-heat thermal storage is desired.
- [1] CAS Common Chemistry, Decylcyclohexane (CAS 1795-16-0): Melting Point −1.7 °C. Available at: https://commonchemistry.cas.org/detail?cas_rn=1795-16-0 View Source
- [2] Milhet M, Pauly J, Coutinho JAP, Daridon JL. Solid−Liquid Equilibria under High Pressure of Eight Pure n-Alkylcyclohexanes. Journal of Chemical & Engineering Data, 2007, 52(4): 1250-1254. DOI: 10.1021/je600575r View Source
